4-(2-Methoxyethoxy)benzene-1-sulfonamide
Description
Evolution and Academic Significance of Sulfonamide Compounds
The journey of sulfonamide compounds began in the early 20th century with the discovery of Prontosil, the first commercially available antibacterial agent. openaccesspub.orgwikipedia.org It was soon discovered that the active metabolite of Prontosil was sulfanilamide, a simpler benzene (B151609) sulfonamide derivative. wikipedia.org This groundbreaking discovery ushered in the era of chemotherapy and saved countless lives from bacterial infections before the widespread availability of penicillin. ebsco.com
The academic and industrial significance of sulfonamides rapidly expanded beyond their antibacterial properties. Today, this class of compounds is integral to the treatment of a wide array of conditions. ekb.egresearchgate.netajchem-b.com Their applications include diuretics (e.g., hydrochlorothiazide), antidiabetic agents (e.g., glipizide), and anticonvulsants (e.g., sultiame). openaccesspub.orgwikipedia.org Furthermore, sulfonamide derivatives are at the forefront of research into treatments for cancer, viral infections, and inflammatory diseases. ekb.egresearchgate.netajchem-b.comnanobioletters.com The enduring importance of the sulfonamide scaffold lies in its versatile chemical properties and its ability to be readily modified to interact with a diverse range of biological targets. researchgate.netajchem-b.com
Structural Classification and Nomenclature of Substituted Benzene Sulfonamides
Benzene sulfonamides are characterized by a benzene ring directly bonded to a sulfonamide group (-SO₂NH₂). wikipedia.org The versatility of this scaffold arises from the potential for substitution at both the benzene ring and the sulfonamide nitrogen.
Classification is generally based on the substitution pattern:
N¹-substituted sulfonamides: These compounds have a substituent on the nitrogen atom of the sulfonamide group.
Ring-substituted sulfonamides: In this case, one or more hydrogen atoms on the benzene ring are replaced by other functional groups.
N¹ and Ring-substituted sulfonamides: These derivatives feature substitutions on both the sulfonamide nitrogen and the benzene ring.
The IUPAC nomenclature for substituted benzene sulfonamides follows a systematic set of rules. The parent name is "benzene-1-sulfonamide". Substituents on the benzene ring are indicated by their position and name as prefixes. For instance, a chlorine atom at the fourth position would be named 4-chloro-benzene-1-sulfonamide. If a substituent is present on the sulfonamide nitrogen, it is denoted by the prefix "N-". egpat.comyoutube.comuobabylon.edu.iq
Following these rules, the compound of interest, 4-(2-Methoxyethoxy)benzene-1-sulfonamide , is named based on the presence of a 2-methoxyethoxy group at the para (fourth) position of the benzene sulfonamide core.
| Component | Nomenclature |
| Parent Scaffold | benzene-1-sulfonamide |
| Substituent on Ring | 2-Methoxyethoxy |
| Position of Substituent | 4- |
| Full IUPAC Name | This compound |
Rationale for Academic Investigation of this compound
While specific studies on this compound are not widely reported, a clear rationale for its academic investigation can be inferred from the properties of its constituent parts. The benzene sulfonamide core is a well-established pharmacophore with a proven track record in drug discovery. researchgate.netajchem-b.com The interest in this specific derivative likely stems from the unique characteristics of the 4-(2-methoxyethoxy) substituent.
The methoxyethoxy group introduces several key features:
Increased Polarity and Solubility: The ether linkages and the terminal methoxy (B1213986) group can enhance the compound's polarity and aqueous solubility compared to simpler alkyl or alkoxy substituents. This is a crucial property for potential drug candidates, as it can influence their pharmacokinetic profiles.
Hydrogen Bond Acceptors: The oxygen atoms within the methoxyethoxy chain can act as hydrogen bond acceptors, potentially leading to stronger and more specific interactions with biological targets.
Conformational Flexibility: The ether chain provides a degree of conformational flexibility, which can allow the molecule to adopt an optimal orientation for binding to a target protein.
Metabolic Stability: The introduction of an ether linkage can sometimes improve a molecule's metabolic stability by blocking sites that are susceptible to enzymatic degradation.
The investigation of such derivatives is often part of a broader strategy in medicinal chemistry to explore the structure-activity relationships of a particular class of compounds. By systematically modifying the substituents on the benzene sulfonamide scaffold, researchers can fine-tune the compound's properties to optimize its potency, selectivity, and pharmacokinetic parameters for a specific biological target.
Overview of Advanced Research Trajectories for Benzene Sulfonamide Derivatives
Research into benzene sulfonamide derivatives continues to be a vibrant and fruitful area of scientific inquiry. Several advanced research trajectories are currently being pursued:
Targeted Cancer Therapies: A significant focus is on the development of sulfonamide-based inhibitors of carbonic anhydrase isoforms, such as CA IX and CA XII, which are overexpressed in many types of tumors. nanobioletters.comrsc.org By selectively inhibiting these enzymes, it may be possible to disrupt the pH regulation of cancer cells and thereby inhibit their growth and proliferation.
Novel Antimicrobial Agents: With the rise of antibiotic resistance, there is a renewed interest in developing new classes of antimicrobial agents. Researchers are exploring novel sulfonamide derivatives that can overcome existing resistance mechanisms.
Antiviral Drug Discovery: The sulfonamide scaffold has been incorporated into several successful antiviral drugs. Ongoing research is focused on designing new derivatives that can target key viral enzymes, such as proteases and polymerases, to combat a range of viral infections. nih.gov
Materials Science: The unique electronic and self-assembly properties of some benzene sulfonamide derivatives have led to their investigation for applications in materials science, such as in the development of organic electronics and functional polymers. businessresearchinsights.com
Catalysis: There is emerging research into the use of benzene sulfonamides as catalysts in various chemical reactions, offering the potential for greener and more efficient synthetic methodologies. businessresearchinsights.com
The continued exploration of diverse substitution patterns, such as the methoxyethoxy group in this compound, is a testament to the enduring potential of the benzene sulfonamide scaffold in both medicine and materials science.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQRLTVZRMGNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Methoxyethoxy Benzene 1 Sulfonamide
Established Reaction Pathways for Sulfonamide Formation
The formation of the sulfonamide bond is a cornerstone of medicinal and organic chemistry. Several robust methods have been developed, many of which are applicable to the synthesis of 4-(2-methoxyethoxy)benzene-1-sulfonamide.
Amination of Sulfonyl Chlorides
The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine. In the context of this compound, this involves the reaction of 4-(2-methoxyethoxy)benzenesulfonyl chloride with ammonia. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The reaction proceeds via a nucleophilic attack of the ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. The use of a dilute aqueous solution of ammonia at controlled temperatures (e.g., 0 to 10 °C) can be employed to achieve amination of aromatic sulfonyl chlorides. google.com
| Reactant | Reagent | Solvent | Temperature | Product |
| 4-(2-Methoxyethoxy)benzenesulfonyl chloride | Ammonia | Dichloromethane, Chloroform, etc. | 0-25 °C | This compound |
Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen and sulfur-nitrogen bonds, offering alternative routes to sulfonamides. These methods can provide access to N-aryl and N-heteroaryl sulfonamides, which are prevalent in drug discovery. researchgate.netgoogle.com
One such approach involves the palladium-catalyzed coupling of arylboronic acids with sources of sulfur dioxide and an amine. nih.govnih.gov For the synthesis of this compound, this could conceptually involve the coupling of 4-(2-methoxyethoxy)phenylboronic acid with a suitable sulfonamide precursor. Another strategy is the copper-catalyzed N-arylation of sulfonamides with aryl halides.
| Catalyst | Ligand | Base | Solvent | Reactants | Product |
| CuI | L-proline | K₃PO₄ | DMSO | 4-(2-methoxyethoxy)iodobenzene, Sulfonamide | N-(4-(2-methoxyethoxy)phenyl)sulfonamide |
| Palladium Catalyst | - | - | - | 4-(2-methoxyethoxy)phenylboronic acid, SO₂ source, Ammonia | This compound |
Microwave-Assisted Synthetic Protocols for Sulfonamides
Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, improve yields, and enhance product purity. sphinxsai.com This technology has been successfully applied to the synthesis of sulfonamides, often providing a more efficient alternative to conventional heating methods. uniss.itnih.govcbijournal.com
A notable microwave-assisted method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.orgacs.org This procedure typically utilizes an activating agent, such as 2,4,6-trichloro- vulcanchem.comgoogle.comguidechem.com-triazine (TCT), to convert the sulfonic acid into a reactive intermediate in situ, which then reacts with an amine under microwave irradiation. uniss.itorganic-chemistry.org This approach avoids the isolation of often unstable sulfonyl chlorides. organic-chemistry.org
| Reactant | Activating Agent | Amine | Solvent | Microwave Conditions |
| 4-(2-Methoxyethoxy)benzenesulfonic acid | 2,4,6-trichloro- vulcanchem.comgoogle.comguidechem.com-triazine (TCT) | Ammonia | Acetone/Water | 80 °C (activation), 50 °C (amination) |
Electrochemical Synthesis of Sulfonamide Derivatives
Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides, utilizing electricity as a traceless reagent to drive reactions. nih.govnih.gov These methods can often be performed under mild conditions and avoid the need for stoichiometric chemical oxidants.
One electrochemical approach involves the oxidative coupling of thiols and amines. nih.govnoelresearchgroup.com In this process, the thiol is first oxidized at the anode to form a disulfide intermediate. Subsequently, the amine is oxidized to an aminium radical, which then reacts with the disulfide to ultimately form the sulfonamide after further oxidation steps. This method is notable for its high atom economy and the formation of hydrogen gas as the only byproduct at the cathode. nih.gov
| Anode | Cathode | Electrolyte | Solvent | Reactants |
| Carbon | Iron | Me₄NBF₄ | CH₃CN/HCl | 4-(2-Methoxyethoxy)thiophenol, Ammonia |
Another electrochemical strategy involves the direct synthesis of sulfonamides from arenes, sulfur dioxide, and amines through an electrochemical C-H activation process. nih.gov This method avoids the pre-functionalization of the aromatic ring. nih.gov
Oxidative Approaches from Thiol Precursors to Sulfonamides
The direct conversion of thiols to sulfonamides through oxidative methods provides a streamlined synthetic route. These reactions typically involve the in situ generation of a reactive sulfur species that is subsequently trapped by an amine.
A common strategy is the oxidative chlorination of a thiol to the corresponding sulfonyl chloride, which is then reacted with an amine in a one-pot fashion. Various chlorinating and oxidizing agents can be employed for this transformation. More recently, methods that enable the direct oxidative coupling of thiols and amines without the isolation of the sulfonyl chloride intermediate have been developed. These methods often utilize metal catalysts or electrochemical activation. nih.gov
Design and Synthesis of Precursors for this compound
The synthesis of the target sulfonamide is critically dependent on the availability of the key precursor, 4-(2-methoxyethoxy)benzenesulfonyl chloride. The synthesis of this intermediate involves the introduction of the 2-methoxyethoxy side chain onto a functionalized benzene (B151609) ring.
A primary route to 4-(2-methoxyethoxy)benzenesulfonyl chloride is through the etherification of 4-hydroxybenzenesulfonyl chloride with 2-methoxyethanol. This reaction is typically performed under basic conditions, for example, using a tertiary amine like triethylamine as a base to facilitate the nucleophilic substitution of the hydrogen on the hydroxyl group.
| Reactant | Reagent | Base | Solvent | Product |
| 4-Hydroxybenzenesulfonyl chloride | 2-Methoxyethanol | Triethylamine | - | 4-(2-Methoxyethoxy)benzenesulfonyl chloride |
Alternatively, the synthesis could commence from anisole (methoxybenzene). Anisole can be chlorosulfonated using chlorosulfonic acid to yield 4-methoxybenzenesulfonyl chloride. prepchem.com Subsequent demethylation to 4-hydroxybenzenesulfonyl chloride followed by etherification with 2-methoxyethanol would provide the desired precursor.
Methodologies for Introducing the 2-Methoxyethoxy Moiety
The introduction of the 2-methoxyethoxy group onto the aromatic ring is a critical step, typically achieved via nucleophilic substitution on a phenol precursor. The Williamson ether synthesis is the most classic and widely employed method for this transformation. wikipedia.orgmasterorganicchemistry.com
Williamson Ether Synthesis:
This reaction involves the deprotonation of a phenol, such as 4-nitrophenol or 4-hydroxybenzenesulfonamide (B74421), to form a more nucleophilic phenoxide ion. This is followed by an SN2 reaction with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride) or tosylate. wikipedia.orgbyjus.com
A general reaction scheme is as follows:
Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). organic-synthesis.com
Nucleophilic Attack: The resulting phenoxide attacks the primary alkyl halide, displacing the halide and forming the ether linkage.
The reaction conditions for the Williamson ether synthesis are generally mild. The choice of solvent depends on the base used; polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are common. masterorganicchemistry.combyjus.com Reaction temperatures can range from room temperature to 50-100 °C, with reaction times typically lasting from 1 to 8 hours. byjus.com
| Parameter | Common Options | Rationale/Notes |
|---|---|---|
| Starting Material | Phenol, 4-Nitrophenol, 4-Hydroxybenzenesulfonamide | Choice depends on the overall synthetic route. |
| Alkoxy Source | 2-Methoxyethyl chloride, 2-Methoxyethyl bromide, 2-Methoxyethyl tosylate | Halides are common; tosylates are excellent leaving groups. |
| Base | K₂CO₃, Cs₂CO₃, NaH, KOH | Base strength is chosen based on the acidity of the phenol. NaH is a strong, non-nucleophilic base suitable for less acidic alcohols. organic-synthesis.com |
| Solvent | Acetonitrile, DMF, THF | Polar aprotic solvents facilitate the S~N~2 reaction. byjus.com |
| Temperature | 25°C - 100°C | Higher temperatures can increase reaction rate but may also promote side reactions. byjus.com |
Synthesis of Halogenated Benzene Sulfonyl Chloride Intermediates
The formation of the sulfonyl chloride is a pivotal step, as this intermediate readily reacts with ammonia to form the final sulfonamide. The classical method for synthesizing aryl sulfonyl chlorides is through electrophilic aromatic substitution, specifically chlorosulfonation, using chlorosulfonic acid (ClSO3H). nih.gov
In a plausible synthesis of the target compound, (2-methoxyethoxy)benzene would be the starting material for this step. The reaction proceeds as follows:
(2-Methoxyethoxy)benzene + ClSO3H → 4-(2-Methoxyethoxy)benzene-1-sulfonyl chloride + H2O
The 2-methoxyethoxy group is an ortho-, para-directing activator due to the electron-donating nature of the ether oxygen. Therefore, the chlorosulfonyl group (-SO2Cl) is predominantly introduced at the para position, sterically unhindered and electronically favored, leading to the desired intermediate, 4-(2-methoxyethoxy)benzene-1-sulfonyl chloride.
Difficulties in sulfonamide synthesis often stem not from the final amination reaction but from the preparation of the sulfonyl chlorides themselves, as the harsh acidic conditions of chlorosulfonation can limit the compatibility with sensitive functional groups. nih.gov
Alternative modern approaches avoid the direct use of chlorosulfonic acid. For example, a Sandmeyer-type reaction can be employed starting from 4-(2-methoxyethoxy)aniline. This involves:
Diazotization: The aniline is treated with nitrous acid (generated in situ from NaNO2 and HCl) to form a diazonium salt.
Sulfonylation: The diazonium salt is then reacted with a sulfur dioxide source (e.g., SO2 gas, DABSO) in the presence of a copper catalyst (e.g., CuCl) to yield the sulfonyl chloride. organic-chemistry.org
Palladium-catalyzed methods have also been developed for the chlorosulfonylation of arylboronic acids, offering milder conditions and broader functional group tolerance. nih.gov
Optimization of Reaction Parameters for this compound Synthesis
The final step in the synthesis is the reaction of 4-(2-methoxyethoxy)benzene-1-sulfonyl chloride with an amine source, typically ammonia, to form the sulfonamide. Optimizing this step is crucial for maximizing yield and purity.
Selection of Reaction Solvents and Temperature Profiles
The choice of solvent is critical as it can influence reaction rates and solubility of reactants and products. While traditional syntheses often use chlorinated solvents or pyridine (B92270), modern approaches favor greener alternatives. Solvents such as water, ethanol (B145695) (EtOH), or deep eutectic solvents (DESs) have been successfully used for sulfonamide synthesis. researchgate.net
Temperature control is also essential. The reaction of sulfonyl chlorides with amines is often exothermic. Low temperatures, typically between 0–5 °C, are often employed initially to control the reaction rate and minimize the formation of byproducts. researchgate.net
| Solvent | Typical Temperature | Advantages | Disadvantages |
|---|---|---|---|
| Pyridine | 0°C to RT | Acts as both solvent and base. | Difficult to remove, toxic. |
| Dichloromethane (DCM) | 0°C to RT | Good solubility for many reagents. | Environmental concerns. |
| Water/Ethanol | 0°C to RT | Environmentally benign, readily available. researchgate.net | Potential for hydrolysis of sulfonyl chloride. |
| Deep Eutectic Solvents (e.g., ChCl/Glycerol) | Room Temperature | Green, reusable, can enhance reaction rates. thieme-connect.com | Viscosity can complicate work-up. |
Evaluation of Catalytic Systems and Reagent Ratios
While the reaction of a sulfonyl chloride with an amine can proceed without a catalyst, the reaction is typically performed in the presence of a base to neutralize the HCl byproduct. researchgate.net Tertiary amines like triethylamine or pyridine are commonly used for this purpose. researchgate.net Using an excess of the amine nucleophile (if it is inexpensive) can also serve this purpose. researchgate.net
More advanced catalytic systems have been developed to form the S-N bond under milder conditions or from different precursors.
Iron Catalysis: Iron(II) chloride (FeCl2) has been used to catalyze the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates, with dimethyl sulfoxide (DMSO) as the ideal solvent. organic-chemistry.org
Copper Catalysis: Copper catalysts are effective in various sulfonamide syntheses, including the coupling of arylboronic acids with SO2 sources and amines, and in Chan-Lam coupling reactions. acs.orgresearchgate.net
Palladium Catalysis: Pd catalysts are used for the cross-coupling of aryl bromides with amines and a sulfur dioxide source (K2S2O5) in mechanochemical syntheses. rsc.org
Photoredox Catalysis: Synergistic photoredox and copper catalysis can achieve sulfonamide synthesis from aryl radical precursors and amines at room temperature. acs.org
The ratio of sulfonyl chloride to the amine source is a key parameter. A stoichiometric excess of the amine is often used to ensure complete conversion of the sulfonyl chloride and to act as an HCl scavenger.
Techniques for Enhancing Reaction Yield and Purity
To improve yield and purity, several techniques can be employed:
In Situ Generation: The sulfonyl chloride intermediate can be generated in situ from thiols and then reacted with an amine in a one-pot process. This avoids the isolation of the often-unstable sulfonyl chloride. Oxidants like N-chlorosuccinimide (NCS) or sodium dichloroisocyanurate (NaDCC) are used for this oxidative chlorination. researchgate.netorganic-chemistry.org
Flow Chemistry: Using flow meso-reactors can minimize the hydrolysis of sulfonyl chlorides, especially in aqueous solvent systems, by allowing precise control over reaction times and temperatures. researchgate.net
Purification Methods: Standard purification techniques include recrystallization and column chromatography. Washing the crude product with dilute acid can remove excess amine base, followed by washing with water and drying.
Green Chemistry Principles Applied to Sulfonamide Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles have been successfully applied to sulfonamide synthesis. tandfonline.com
Use of Sustainable Solvents: As mentioned, replacing traditional volatile organic compounds (VOCs) with water, ethanol, or deep eutectic solvents (DESs) significantly improves the environmental profile of the synthesis. researchgate.netthieme-connect.com
Catalyst-Free and Solvent-Free Conditions: Some sulfonamide syntheses can be performed without any catalyst, simply by reacting the sulfonyl chloride with a two-fold excess of the amine in water or ethanol at room temperature. researchgate.net Solvent-free methods using solid bases like anhydrous K2CO3 have also been developed to prevent byproduct formation. researchgate.net
Mechanochemistry: The use of mechanical energy, such as ball milling, to drive chemical reactions offers a solvent-free alternative. Mechanochemical methods have been developed for the three-component synthesis of sulfonamides from aryl bromides, K2S2O5 (as an SO2 source), and amines. rsc.orgnih.gov This approach minimizes waste and energy consumption.
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Three-component coupling reactions, where an aryl group, a sulfonyl group, and an amino group are joined in a single step, are highly atom-economical. acs.orgrsc.org Using SO2 surrogates like DABSO or sodium metabisulfite is safer and more convenient than using gaseous sulfur dioxide. thieme-connect.com
These green approaches not only reduce the environmental impact but can also lead to simpler work-up procedures, higher yields, and improved safety profiles. researchgate.netthieme-connect.com
Advanced Spectroscopic and Structural Characterization of 4 2 Methoxyethoxy Benzene 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of 4-(2-Methoxyethoxy)benzene-1-sulfonamide is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring, being in a 1,4-disubstituted pattern, would typically appear as two sets of doublets. The protons ortho to the sulfonamide group are expected to resonate at a different chemical shift compared to those ortho to the methoxyethoxy group due to the differing electronic effects of these substituents.
The protons of the ethoxy chain would also produce characteristic signals. The methylene (B1212753) protons adjacent to the aromatic oxygen are expected to appear as a triplet, coupled to the neighboring methylene group. The second methylene group's protons, adjacent to the methoxy (B1213986) group, would also likely appear as a triplet. The methyl protons of the methoxy group would be observed as a sharp singlet, typically in the upfield region of the spectrum. The protons of the sulfonamide (SO₂NH₂) group may appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with deuterium (B1214612) in solvents like D₂O.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to SO₂NH₂) | 7.7 - 7.9 | Doublet |
| Aromatic H (ortho to OCH₂CH₂OCH₃) | 6.9 - 7.1 | Doublet |
| -OCH₂- | 4.1 - 4.3 | Triplet |
| -CH₂OCH₃ | 3.7 - 3.9 | Triplet |
| -OCH₃ | 3.3 - 3.5 | Singlet |
Note: These are predicted values based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The benzene ring will show four signals for its six carbons due to symmetry. The carbon atom attached to the sulfonamide group (C-1) and the carbon atom attached to the methoxyethoxy group (C-4) are quaternary and will have characteristic chemical shifts. The remaining four aromatic carbons (C-2, C-3, C-5, and C-6) will appear as two distinct signals for the CH groups.
The aliphatic carbons in the methoxyethoxy side chain will also be clearly distinguishable. The carbon of the methylene group bonded to the aromatic oxygen will have a specific chemical shift, as will the carbon of the methylene group adjacent to the methoxy group. The methyl carbon of the methoxy group will appear at the most upfield position among the side-chain carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-1 (C-SO₂NH₂) | 135 - 140 |
| Aromatic C-4 (C-O) | 160 - 165 |
| Aromatic CH (C-2, C-6) | 128 - 132 |
| Aromatic CH (C-3, C-5) | 114 - 118 |
| -OCH₂- | 68 - 72 |
| -CH₂OCH₃ | 65 - 69 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent aromatic protons and between the protons of the two methylene groups in the ethoxy chain. This would confirm their connectivity. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. nist.gov An HSQC spectrum would show cross-peaks connecting each proton signal (except the labile sulfonamide protons) to the signal of the carbon it is attached to. This would definitively link the proton and carbon assignments for the aromatic CH groups and the methylene and methyl groups of the side chain.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. nist.gov This technique is crucial for establishing the connectivity between different fragments of the molecule. For instance, correlations would be expected between the protons of the -OCH₂- group and the aromatic C-4, as well as the carbon of the neighboring -CH₂OCH₃ group. Similarly, correlations between the aromatic protons and the quaternary carbons (C-1 and C-4) would confirm the substitution pattern on the benzene ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the sulfonamide, ether, and aromatic moieties.
The sulfonamide group (SO₂NH₂) would give rise to several distinct peaks. Two bands for the N-H stretching vibrations are expected in the region of 3350-3250 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds would appear as strong absorptions around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
The C-O stretching vibrations of the ether linkages would produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ for the aryl-alkyl ether and around 1125 cm⁻¹ for the alkyl-alkyl ether. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring would appear in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3350 - 3250 |
| S=O Asymmetric Stretch | 1350 - 1300 | |
| S=O Symmetric Stretch | 1160 - 1140 | |
| Ether (-O-) | Aryl-Alkyl C-O Stretch | ~1250 |
| Alkyl-Alkyl C-O Stretch | ~1125 | |
| Aromatic Ring | C-H Stretch | >3000 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern would provide further structural information. Common fragmentation pathways for benzenesulfonamides include the loss of SO₂ or the sulfonamide group. The methoxyethoxy side chain could also undergo fragmentation, for example, through cleavage of the ether bonds. Analysis of these fragment ions would help to confirm the presence of the different structural components of the molecule.
X-ray Crystallography of this compound and Related Benzene Sulfonamide Analogues
Crystal Growth and Single-Crystal X-ray Diffraction Data Acquisition
The successful cultivation of single crystals of this compound is a prerequisite for its structural elucidation by X-ray diffraction. High-quality single crystals are typically grown using slow evaporation techniques. In a representative method, the compound is dissolved in a suitable organic solvent, such as ethanol (B145695) or a mixture of solvents, and left undisturbed at room temperature. Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of well-defined crystals suitable for diffraction studies. bohrium.com
For the acquisition of single-crystal X-ray diffraction data, a suitable crystal is mounted on a diffractometer equipped with a sensitive detector, such as a CCD detector. The data collection is generally performed at a controlled temperature, often at 296 K, using monochromatic radiation, typically Mo Kα radiation. bohrium.com Sophisticated software is employed for the integration and reduction of the collected diffraction data.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Value |
|---|---|
| Empirical formula | C9H13NO4S |
| Formula weight | 231.27 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 8.5(2) Åb = 10.2(3) Åc = 12.1(4) Åα = 90°β = 105.3(2)°γ = 90° |
| Volume | 1007(6) ų |
| Z | 4 |
Determination of Molecular Conformation in the Crystalline State
The 2-methoxyethoxy side chain also possesses conformational flexibility around the C-O and C-C bonds. The specific torsion angles adopted by this chain are influenced by both intramolecular and intermolecular interactions within the crystal, aiming to achieve the most energetically favorable conformation.
Analysis of Intramolecular and Intermolecular Interactions, Including Hydrogen Bonding
The crystal packing of this compound is stabilized by a network of intramolecular and intermolecular interactions. Hydrogen bonds are particularly significant in directing the supramolecular assembly of sulfonamides. acs.org The sulfonamide group provides a strong hydrogen bond donor (N-H) and two acceptors (S=O).
It is anticipated that the N-H group of the sulfonamide will participate in strong N-H···O hydrogen bonds with one of the sulfonyl oxygens of an adjacent molecule, often leading to the formation of chains or dimeric motifs. nih.gov For instance, molecules can be linked into C(4) chains running along a crystallographic axis. nih.gov Weaker C-H···O interactions involving the aromatic and aliphatic C-H groups and the oxygen atoms of the sulfonyl and methoxyethoxy groups further stabilize the crystal structure. mdpi.comnih.gov
Table 2: Hypothetical Hydrogen Bond Geometry
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| N—H···O(sulfonyl) | 0.86 | 2.10 | 2.95 | 170 |
| C(aromatic)—H···O(sulfonyl) | 0.93 | 2.50 | 3.40 | 160 |
Conformational Landscape within the Crystal Lattice
The conformational landscape of this compound within the crystal lattice refers to the preferred spatial arrangements of the molecule. While a single conformation is typically observed in a well-ordered crystal, the existence of conformational polymorphism, where the same compound crystallizes in different forms with different molecular conformations, is a possibility for flexible molecules like this sulfonamide. acs.org
Theoretical and Computational Investigations of 4 2 Methoxyethoxy Benzene 1 Sulfonamide
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can predict a wide range of molecular characteristics, from ground state geometries to electronic distribution and reactivity.
Density Functional Theory (DFT) has become a popular computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.govaps.orgresearchgate.net For 4-(2-Methoxyethoxy)benzene-1-sulfonamide, DFT calculations, often employing hybrid functionals like B3LYP or B3PW91 with a suitable basis set such as 6-311++G(d,p), can be used to determine its ground state properties. researchgate.netmkjc.inresearchgate.net
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: The following data is representative and based on typical values for similar sulfonamide derivatives.
| Parameter | Predicted Value |
|---|---|
| S-O1 Bond Length | 1.43 Å |
| S-O2 Bond Length | 1.44 Å |
| S-N Bond Length | 1.65 Å |
| C-S Bond Length | 1.78 Å |
| O-S-O Bond Angle | 120.5° |
| N-S-C Bond Angle | 107.2° |
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed for the geometry optimization of this compound. researchgate.net These calculations aim to find the lowest energy arrangement of the atoms in the molecule, providing a detailed three-dimensional structure.
The optimized geometry is crucial for understanding the molecule's shape and how it might interact with other molecules. For example, the dihedral angles between the benzene (B151609) ring and the sulfonamide group, as well as the conformation of the methoxyethoxy side chain, are important structural features that can be accurately predicted by ab initio methods. These optimized structures serve as the foundation for further computational analyses, such as the calculation of electronic properties and molecular docking studies.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org
For this compound, FMO analysis can reveal the distribution of electron density and identify the regions of the molecule that are most likely to be involved in chemical reactions. rsc.org The HOMO is often localized on the electron-rich parts of the molecule, such as the benzene ring and the oxygen atoms, while the LUMO is typically found on the electron-deficient regions, like the sulfonamide group. This information is vital for predicting how the molecule will interact with electrophiles and nucleophiles.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound Note: The following data is representative and based on typical values for similar sulfonamide derivatives.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.6 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. mkjc.inias.ac.innih.govresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. researchgate.net Conversely, regions of positive potential (usually colored blue) are electron-poor and represent potential electrophilic or hydrogen bond donor sites.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonamide and methoxyethoxy groups, as well as the nitrogen atom of the sulfonamide. researchgate.net These areas would be susceptible to electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential, making them likely sites for nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity and its potential for forming non-covalent interactions.
Molecular Modeling and Simulation of Molecular Interactions
Molecular modeling and simulation techniques are employed to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins. These methods are crucial in fields such as drug design and materials science.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govrjb.ronih.gov In the context of drug discovery, docking is used to predict how a ligand, such as an analogue of this compound, might bind to the active site of a target protein. researchgate.netrsc.org
These studies involve generating a three-dimensional model of the ligand and the receptor and then using a scoring function to evaluate the binding affinity of different ligand poses. The results of docking studies can provide valuable insights into the binding mode of the molecule, including the key amino acid residues involved in the interaction and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. rjb.ronih.gov For sulfonamide derivatives, the sulfonamide group often plays a critical role in binding to metalloenzymes by coordinating with the metal ion in the active site. nih.gov Docking studies can help to rationalize the structure-activity relationships of a series of analogues and guide the design of new compounds with improved binding affinity and selectivity.
Table 3: Representative Molecular Docking Results for a this compound Analogue with a Model Receptor Note: The following data is hypothetical and for illustrative purposes.
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Gln92, Thr200, His94 |
| Hydrogen Bond Interactions | N-H...O=C (backbone), S=O...H-N (side chain) |
| Hydrophobic Interactions | Benzene ring with Leu198, Val121 |
Analysis of Predicted Binding Modes and Interaction Energies
Molecular docking is a principal computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as an enzyme or receptor. nih.gov For the benzenesulfonamide (B165840) scaffold, a common and well-studied target is the metalloenzyme family of carbonic anhydrases (CAs). tandfonline.comnih.gov
The binding mode of benzenesulfonamides to carbonic anhydrases is highly conserved. The sulfonamide group (-SO₂NH₂) is the critical zinc-binding group. Its nitrogen atom typically coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing a water molecule. nih.govnih.gov The sulfonamide oxygens form crucial hydrogen bonds with the backbone nitrogen of a conserved threonine residue (Thr199 in hCA II), further anchoring the inhibitor. nih.gov
The benzene ring and its substituents, such as the 4-(2-Methoxyethoxy) group, extend into the active site cavity, forming additional interactions that determine the inhibitor's potency and isoform selectivity. nih.gov The methoxyethoxy tail of this compound would likely occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar amino acid residues. The ether oxygens may also act as hydrogen bond acceptors with nearby donor residues. Molecular docking studies on similar compounds reveal the importance of these tail interactions in achieving high affinity. tandfonline.comnih.govbohrium.com
Interaction energies, calculated through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), quantify the strength of these binding events. acs.org While specific values for this compound are not published, data from analogous inhibitors provide insight into the energetic contributions of different interactions.
| Interaction Type | Interacting Groups | Typical Energy Contribution (kcal/mol) | Key Amino Acid Residues (hCA II Example) |
|---|---|---|---|
| Coordination Bond | Sulfonamide Nitrogen and Zn²⁺ | Highly Favorable (major contributor) | Zn²⁺ |
| Hydrogen Bond | Sulfonamide Oxygen and Backbone NH | -2 to -5 | Thr199 |
| Hydrogen Bond | Sulfonamide NH₂ and Side Chain | -1 to -4 | Thr199 (acceptor) |
| Hydrophobic/van der Waals | Benzene Ring and Methoxyethoxy Tail | Variable (-5 to -10) | Val121, Leu198, Phe131 |
Quantitative Structure-Theoretical Relationship (QSTR) Modeling
QSTR is a computational methodology that aims to build a mathematical relationship between the chemical structure of a compound and its activity or a specific property. nih.gov This is achieved by correlating calculated molecular properties, known as descriptors, with experimentally determined data.
The first step in QSTR modeling is the calculation of a large number of molecular descriptors for a set of compounds. nih.gov These descriptors numerically represent various aspects of the molecular structure and can be categorized into several classes. For a molecule like this compound, these would include:
Constitutional Descriptors: Simple counts of atoms, bonds, rings, and molecular weight.
Topological Descriptors: Numerical indices derived from the 2D graph of the molecule, describing its size, shape, and branching (e.g., Randić index, Wiener index). medwinpublishers.comresearchgate.net
Quantum-Chemical Descriptors: Properties calculated using quantum mechanics, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. indexcopernicus.comresearchgate.net These relate to the molecule's electronic properties and reactivity.
Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP) and molar refractivity, which are crucial for pharmacokinetics. nih.gov
Once generated, a subset of the most relevant descriptors is selected using statistical methods to avoid overfitting and to build a robust model. nih.govresearchgate.net
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Topological | Wiener Index (W) | Molecular branching and compactness |
| Quantum-Chemical | HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability |
| Quantum-Chemical | Dipole Moment (µ) | Molecular polarity |
| Physicochemical | logP | Lipophilicity/Hydrophobicity |
| Physicochemical | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity |
After selecting relevant descriptors, a statistical model is developed to correlate them with the biological activity (e.g., inhibitory constant, Ki) of a series of compounds. medwinpublishers.com Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.govresearchgate.net
The resulting model is a mathematical equation. For instance, a simple MLR model might look like: pKi = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... where pKi is the biological activity, and c values are coefficients determined by the regression.
Rigorous validation is essential to ensure the model is statistically robust and has predictive power. nih.govresearchgate.netuniroma1.it This involves both internal validation (e.g., leave-one-out cross-validation, Q²) and external validation, where the model's ability to predict the activity of a separate set of test compounds is assessed (R²pred). mdpi.com
| Validation Parameter | Description | Acceptable Value for a Good Model |
|---|---|---|
| R² (Coefficient of Determination) | Measures how well the model fits the training data. | > 0.6 |
| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (External Validation R²) | Measures the model's ability to predict new data. | > 0.6 |
| RMSE (Root Mean Square Error) | Measures the deviation between predicted and actual values. | As low as possible |
A validated QSTR model is a powerful predictive tool. It can be used to estimate the chemical or biological behavior of novel, yet-to-be-synthesized compounds based solely on their proposed structure. chemijournal.com For the benzenesulfonamide scaffold, a model could predict how modifications to the methoxyethoxy tail of this compound would impact its inhibitory activity.
For example, a QSTR model might indicate that increasing lipophilicity (higher logP) and decreasing the HOMO-LUMO energy gap enhances activity. A medicinal chemist could then use this information to design new derivatives by:
Extending the alkyl chain: Changing -(CH₂)₂-O-CH₃ to -(CH₂)₃-O-CH₃ to increase logP.
Introducing electronegative atoms: Adding a fluorine atom to the benzene ring to modulate electronic properties.
The model would provide a rapid in silico screening method to prioritize which structural modifications are most likely to yield compounds with improved properties, thereby streamlining the drug discovery process. researchgate.net
Conformational Analysis and Energy Landscapes via Computational Methods
A molecule's three-dimensional shape (conformation) is critical to its function, particularly its ability to bind to a biological target. This compound is a flexible molecule due to several rotatable single bonds (e.g., S-C, C-O, C-C). Conformational analysis aims to identify the most stable (lowest energy) spatial arrangements of the molecule. nih.gov
Computational methods, particularly quantum mechanics approaches like Density Functional Theory (DFT), are used to perform these analyses. researchgate.net A common technique is to perform a "potential energy surface scan," where the energy of the molecule is calculated as a function of the rotation around a specific bond (torsion or dihedral angle). researchgate.net The resulting plot of energy versus torsion angle is the energy landscape for that rotation. elifesciences.orgnih.gov
For this compound, key rotations would include:
Rotation around the S-C(aryl) bond, defining the orientation of the sulfonamide group relative to the benzene ring.
Rotation around the C(aryl)-O bond.
Rotations within the flexible methoxyethoxy tail.
Studies on similar benzenesulfonamides have shown that the amino group of the sulfonamide tends to lie perpendicular to the benzene plane, with the aminic hydrogens eclipsing the sulfonyl oxygens, as this is an energetically favorable conformation in the isolated state. nih.gov The flexible tail would exist as a population of low-energy conformers. Understanding these preferred shapes is crucial, as the bioactive conformation (the shape adopted when bound to a target) may not be the absolute lowest-energy conformation, and the energy required to adopt it can affect binding affinity. nih.gov
| Torsion Angle (O-S-C-C) | Relative Energy (kJ/mol) | Conformation Description |
|---|---|---|
| 0° | ~10-12 | Eclipsed (High Energy) |
| 60° | ~2-4 | Gauche |
| 90° | 0 | Perpendicular (Low Energy Minimum) |
| 120° | ~2-4 | Gauche |
| 180° | ~10-12 | Eclipsed (High Energy) |
Derivatization Strategies and Structure Theoretical Relationship Studies of 4 2 Methoxyethoxy Benzene 1 Sulfonamide Analogues
Systematic Modification of the Benzene (B151609) Ring
Alterations to the aromatic core of 4-(2-methoxyethoxy)benzene-1-sulfonamide are a cornerstone of analogue development. The introduction of various substituents can profoundly impact the electronic environment of the entire molecule.
Introduction of Electron-Donating and Electron-Withdrawing Substituents
The electronic nature of the benzene ring can be modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl, alkoxy, and amino groups, increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient biological targets. Conversely, EWGs, like nitro, cyano, and halo groups, decrease the ring's electron density, which can alter binding modes and metabolic stability.
| Substituent | Position | Electronic Effect | Potential Impact |
| -CH₃ | ortho, meta | Electron-Donating | Increased lipophilicity, steric hindrance |
| -OCH₃ | ortho, meta | Electron-Donating | Increased polarity, potential for H-bonding |
| -Cl | ortho, meta | Electron-Withdrawing | Increased lipophilicity, altered electronics |
| -NO₂ | meta | Strong Electron-Withdrawing | Decreased basicity of sulfonamide, altered electronics |
Regioselective Functionalization of the Aromatic Core
Achieving specific substitution patterns on the benzene ring requires regioselective synthetic methods. Directed ortho-metalation, utilizing the inherent directing ability of the sulfonamide group or the ether linkage, can facilitate the introduction of substituents at the positions adjacent to these groups. Furthermore, electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed, with the regiochemical outcome governed by the directing effects of the existing 4-(2-methoxyethoxy) and sulfonamide moieties. For example, halogenation of 4-alkoxybenzenesulfonamides can be directed to specific positions depending on the reaction conditions and the halogenating agent used.
Variations of the 2-Methoxyethoxy Side Chain
The 2-methoxyethoxy side chain plays a significant role in the molecule's solubility, conformational flexibility, and potential for hydrogen bonding. Modifications to this chain can have a profound impact on these properties.
Chain Elongation and Branching Effects on Molecular Conformation
Increasing the length of the ether chain, for instance, by synthesizing analogues with triethylene glycol or longer oligoethylene glycol moieties, can enhance water solubility and introduce greater conformational flexibility. This increased flexibility may allow the molecule to adopt a wider range of conformations, potentially improving its ability to bind to a biological target. Conversely, introducing branching into the side chain, such as by replacing the ethyl linker with a propyl or butyl backbone, can restrict conformational freedom. This restriction can be advantageous if it locks the molecule into a bioactive conformation. The conformation of the side chain has been shown to be a critical determinant of biological activity in other flexible molecules.
| Side Chain Modification | Potential Effect on Conformation | Potential Impact on Properties |
| -(OCH₂CH₂)₂OCH₃ | Increased flexibility | Enhanced water solubility |
| -(OCH₂CH₂)₃OCH₃ | Further increased flexibility | Further enhanced water solubility |
| -OCH(CH₃)CH₂OCH₃ | Restricted rotation | Altered binding pocket fit |
| -OCH₂CH(CH₃)OCH₃ | Restricted rotation | Altered lipophilicity |
Replacement with Different Ether or Polyether Moieties
The 2-methoxyethoxy group can be replaced entirely with other ether or polyether moieties to explore different spatial and electronic properties. For example, replacement with a tetrahydrofuranylmethoxy group would introduce a cyclic ether, imparting a more rigid and defined conformation. Alternatively, substitution with a bulkier tert-butoxyethoxy group could probe the steric tolerance of a putative binding site. The synthesis of such analogues often involves the reaction of 4-hydroxybenzenesulfonamide (B74421) with the corresponding alkyl halide.
Derivatization at the Sulfonamide Nitrogen Atom
The sulfonamide nitrogen is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the acidity of the N-H proton and participate in hydrogen bonding. Common derivatization strategies include N-alkylation and N-arylation.
N-alkylation can be achieved by reacting the parent sulfonamide with an appropriate alkyl halide in the presence of a base. This introduces alkyl groups of varying size and functionality. For example, N-methylation or N-ethylation can increase lipophilicity, while the introduction of a hydroxyethyl (B10761427) group can enhance water solubility.
| N-Substituent | Derivatization Type | Potential Impact |
| -CH₃ | N-Alkylation | Increased lipophilicity, loss of H-bond donor |
| -CH₂CH₂OH | N-Alkylation | Increased hydrophilicity, potential for H-bonding |
| -Phenyl | N-Arylation | Increased steric bulk, potential for π-stacking |
| -Pyridyl | N-Arylation | Introduction of a basic center, altered solubility |
N-Alkylation and N-Acylation Reactions for Modifying Polarity and Hydrogen Bonding Capacity
N-alkylation and N-acylation of the sulfonamide nitrogen are fundamental strategies to modulate the polarity, lipophilicity, and hydrogen bonding capacity of this compound. These modifications can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.
N-Alkylation Reactions
The introduction of alkyl groups to the sulfonamide nitrogen can be achieved through various synthetic methods. A common approach involves the reaction of the parent sulfonamide with an alkyl halide in the presence of a base. More contemporary and efficient methods, such as the iron(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols, offer an environmentally benign alternative that generates water as the primary byproduct. ionike.com This "borrowing hydrogen" method demonstrates high yields for a range of sulfonamides and alcohols. ionike.com
For instance, the N-alkylation of a generic 4-alkoxybenzenesulfonamide with different alcohols can be catalyzed by systems like FeCl2/K2CO3, showcasing broad substrate scope. ionike.com While specific examples for this compound are not detailed in the provided literature, the general applicability of this method suggests its feasibility. The introduction of alkyl chains of varying lengths and functionalities (e.g., hydroxyl, amino groups) can systematically alter the compound's polarity.
Interactive Data Table: Representative N-Alkylation Reactions of a Generic 4-Alkoxybenzenesulfonamide
| Entry | Alkylating Agent (Alcohol) | Resulting N-Substituent | Expected Change in Polarity |
| 1 | Methanol | -CH₃ | Decrease |
| 2 | Ethanol (B145695) | -CH₂CH₃ | Decrease |
| 3 | Propan-1-ol | -(CH₂)₂CH₃ | Significant Decrease |
| 4 | 2-Methoxyethanol | -CH₂CH₂OCH₃ | Minor Change/Increase |
| 5 | Benzyl alcohol | -CH₂Ph | Significant Decrease |
N-Acylation Reactions
N-acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This modification generally increases the molecule's polarity and introduces an additional hydrogen bond acceptor (the carbonyl oxygen). N-acylsulfonamides have garnered significant attention for their diverse biological activities. researchgate.net A versatile method for N-acylation involves the use of N-acylbenzotriazoles, which are efficient and neutral coupling reagents. researchgate.netsemanticscholar.org This approach is advantageous as it can be used with a variety of acylating agents, including those for which the corresponding acid chlorides are unstable or difficult to prepare. researchgate.net
The reaction of a sulfonamide with an N-acylbenzotriazole in the presence of a base like sodium hydride can produce N-acylsulfonamides in high yields. researchgate.net This strategy allows for the introduction of a wide array of acyl groups, from simple alkyl carbonyls to more complex aromatic and heterocyclic moieties.
Interactive Data Table: Representative N-Acylation Reactions of a Generic 4-Alkoxybenzenesulfonamide
| Entry | Acylating Agent (from N-Acylbenzotriazole) | Resulting N-Substituent | Expected Change in Hydrogen Bonding Capacity |
| 1 | Acetyl | -C(O)CH₃ | Increase (addition of one acceptor) |
| 2 | Propionyl | -C(O)CH₂CH₃ | Increase (addition of one acceptor) |
| 3 | Benzoyl | -C(O)Ph | Increase (addition of one acceptor) |
| 4 | 4-Methoxybenzoyl | -C(O)C₆H₄OCH₃ | Increase (addition of two acceptors) |
| 5 | Isonicotinoyl | -C(O)C₅H₄N | Increase (addition of two acceptors) |
Formation of Substituted Sulfonamide Analogues
Beyond simple N-alkylation and N-acylation, the synthesis of more complex substituted sulfonamide analogues allows for the exploration of a wider chemical space. These modifications can involve the introduction of heterocyclic rings or other functional groups that can engage in specific interactions with biological targets.
One established route to such analogues begins with a precursor like 4-aminobenzenesulfonamide, which can undergo a variety of chemical transformations. For example, reaction with acrylic acid can yield an N-substituted-β-alanine derivative. nih.gov This intermediate can then be cyclized to form heterocyclic structures like dihydropyrimidinediones. nih.gov Carboxyhydrazides derived from such intermediates are also valuable precursors for synthesizing five-membered heterocyclic compounds, such as pyrazoles and thiadiazoles. nih.gov
Interactive Data Table: Examples of Heterocyclic Moieties Introduced into Benzenesulfonamide (B165840) Scaffolds
| Precursor Moiety | Reagent(s) | Resulting Heterocyclic Moiety | Potential for New Interactions |
| N-(Carboxyethyl)amino | Urea, Acid | Dihydropyrimidinedione | H-bond donors/acceptors |
| Hydrazide | 2,4-Pentanedione, Acid | Dimethylpyrazole | Hydrophobic, H-bond acceptor |
| Thiosemicarbazide derivative | H₂SO₄ | Aminothiadiazole | H-bond donors/acceptors, potential for metal chelation |
| N-(Carboxyethyl)amino | Hydrazine | Hydrazide | Reactive handle for further derivatization |
Correlation of Structural Changes with Theoretical Interaction Profiles
Computational methods, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding how structural modifications to this compound analogues influence their interactions with biological targets. nih.govresearchgate.net These theoretical studies can predict binding modes, identify key intermolecular interactions, and rationalize observed activity trends, thereby guiding the design of more potent and selective compounds.
Molecular docking studies can be employed to predict the binding orientation of analogues within a target's active site. researchgate.net For benzenesulfonamide derivatives, the sulfonamide group often plays a crucial role in binding, for instance, by coordinating with metal ions (e.g., zinc in carbonic anhydrases) or forming hydrogen bonds with key amino acid residues. researchgate.net The nature of the substituent on the benzene ring and at the sulfonamide nitrogen can significantly influence the binding affinity and selectivity. researchgate.net
For example, in a study of benzenesulfonamide derivatives as inhibitors of Vibrio cholerae carbonic anhydrases, computational analyses revealed that the flexibility of the "tail" portion of the inhibitor had a profound impact on its inhibitory activity and isoform selectivity. researchgate.net Rigidifying certain parts of the molecule led to more favorable interactions and higher potency. researchgate.net
QSAR models provide a quantitative correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to derive a mathematical equation that can predict the activity of new, unsynthesized analogues. For a series of benzenesulfonamide derivatives, a QSAR model might reveal that electron-withdrawing groups on the phenyl ring and a certain range of lipophilicity for the N-substituent are correlated with higher activity. researchgate.net
Interactive Data Table: Theoretical Impact of Structural Modifications on Interaction Profiles
| Structural Modification | Potential Impact on Interaction Profile | Relevant Molecular Descriptors |
| N-alkylation with hydrophobic groups | Increased van der Waals interactions, potential for entering hydrophobic pockets | LogP, Molar Refractivity |
| N-acylation | Introduction of H-bond acceptors, potential for new polar contacts | Number of H-bond acceptors, Dipole Moment |
| Introduction of heterocyclic rings | Potential for π-π stacking, specific H-bonds, and shape complementarity | Aromatic ring count, Pharmacophore features |
| Variation of alkoxy chain length at position 4 | Altered lipophilicity and conformational flexibility | LogP, Rotatable bonds |
By systematically applying these derivatization strategies and analyzing the resulting analogues through a combination of experimental and theoretical methods, a comprehensive understanding of the structure-activity and structure-property relationships for the this compound scaffold can be developed.
Advanced Topics and Future Research Directions in Sulfonamide Chemistry
Development of Novel and Efficient Synthetic Routes for Complex Sulfonamide Architectures
The synthesis of sulfonamides has evolved significantly from classical methods, which typically involve the reaction of a sulfonyl chloride with an amine. nih.gov Modern organic synthesis demands more efficient, versatile, and sustainable methods to construct complex molecules containing the sulfonamide moiety.
Recent advancements have focused on transition-metal-catalyzed reactions to form the S-N bond. For instance, palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate can produce aryl ammonium (B1175870) sulfinates, which are then converted to sulfonamides in a one-pot process. nih.gov Copper-catalyzed amidations of allylic and benzylic C-H bonds have also emerged as a powerful tool for coupling various hydrocarbons with sulfonamides, demonstrating high functional group tolerance. researchgate.net Furthermore, a dual copper and visible-light-catalyzed coupling of phenylsulfinic acids and aryl azides provides an efficient, mild, and redox-neutral pathway to sulfonamides, which is mechanistically distinct from traditional nucleophilic substitution reactions. nih.gov
Late-stage functionalization of existing sulfonamides is another critical area of development. This strategy allows for the modification of complex molecules at a late step in the synthesis, which is particularly valuable in drug discovery. Photocatalytic methods have been developed to convert sulfonamides into sulfonyl radical intermediates, which can then participate in a variety of transformations. nih.gov This approach unlocks new avenues for reactivity that were previously inaccessible. nih.gov Additionally, methods for the reductive cleavage of the N-S bond in secondary sulfonamides have been developed, converting the typically stable sulfonamide group into a versatile synthetic handle that can be further functionalized. nih.gov
A summary of some modern synthetic approaches is presented below:
| Synthetic Strategy | Catalyst/Reagent | Key Features | Reference |
| C-H Amidation | Copper | Direct functionalization of C-H bonds | researchgate.net |
| S(O)2-N Coupling | Copper/Visible Light | Redox-neutral, mild conditions | nih.gov |
| Late-Stage Functionalization | Photocatalyst | Generates sulfonyl radicals for further reaction | nih.gov |
| Reductive Cleavage | N/A | Converts sulfonamide into a synthetic handle | nih.gov |
Computational Design of Sulfonamide Scaffolds for Targeted Chemical Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of sulfonamide-containing molecules. bldpharm.com DFT calculations allow for the analysis of electronic and geometric properties, providing insights into the stability and reactivity of different sulfonamide scaffolds. biosynth.comnih.gov
Frontier Molecular Orbital (FMO) analysis, a component of DFT, is used to determine molecular reactivity and electronic structure. bldpharm.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with the molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.
Molecular Electrostatic Potential (MEP) studies are another computational technique used to identify sites susceptible to electrophilic and nucleophilic attack. nih.gov This information is crucial for designing molecules with specific reactivity patterns. For example, in drug design, MEP can help predict how a sulfonamide-containing ligand will interact with its biological target.
These computational methods are not only used to explain experimental observations but also to design new sulfonamide derivatives with desired properties. By modeling the interactions between a sulfonamide scaffold and a target, researchers can computationally screen virtual libraries of compounds to identify promising candidates for synthesis and further testing. This in silico approach significantly accelerates the discovery process for new molecules with targeted reactivity.
Integration of Sulfonamides in Supramolecular Chemistry and Materials Science (excluding biological functions)
The sulfonamide group's ability to act as both a hydrogen-bond donor (N-H) and acceptor (S=O) makes it a valuable functional group in supramolecular chemistry and the design of new materials. These interactions allow for the self-assembly of sulfonamide-containing molecules into well-defined, higher-order structures.
In crystal engineering, understanding the hierarchy of supramolecular synthons—reliable and predictable non-covalent interactions—is key to designing crystalline solids with desired properties. The sulfonamide group can form robust synthons with other functional groups like amides and N-oxides, leading to the formation of co-crystals.
Sulfonamides have also been incorporated as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). For instance, bidentate ligands containing pyridine (B92270) rings linked by a sulfonamide group can coordinate with metal ions like silver(I) to form one-, two-, and three-dimensional networks. The resulting structures are stabilized by both coordination bonds and hydrogen bonds involving the sulfonamide moiety. These materials have potential applications in areas such as catalysis and gas storage.
Furthermore, sulfonamide-based polymers are being explored for various applications. For example, sulfonamide-supported group 4 metal complexes have been shown to be effective catalysts for the ring-opening polymerization of lactide, producing biodegradable polymers. Research is also being conducted on sulfonamide coordination polymers as cathodic materials in electrochemical energy storage devices, offering a tunable and stable alternative to traditional battery materials.
Exploration of Unconventional Reactivity and Transformation Pathways of Sulfonamide Functional Groups
Historically, the sulfonamide group has been considered a relatively unreactive and stable functional group, often installed at the end of a synthetic sequence. nih.govnih.gov However, recent research has challenged this perception by uncovering novel and unconventional transformations of the sulfonamide moiety.
As mentioned earlier, photocatalysis has enabled the generation of sulfonyl radicals from sulfonamides, which can then undergo reactions that are not possible through traditional ionic pathways. nih.gov This has opened up new possibilities for the late-stage functionalization of complex molecules. nih.gov
Another area of emerging research is the transformation of the sulfonamide group into other functional groups. For example, methods have been developed for the reductive cleavage of the N-S bond, which allows the sulfonamide to be used as a protecting group for amines or as a precursor to sulfinates. nih.gov More recently, a photocatalytic method has been developed that facilitates a "carboxylate to sulfinamide switching" strategy, providing a divergent synthesis of sulfonamides and sulfonimidamides from readily available carboxylic acids. This represents a significant departure from classical synthetic routes.
The mono- and di-aza analogues of sulfonamides, known as sulfonimidamides and sulfondiimidamides, respectively, are also gaining attention as new functional groups for synthetic and medicinal chemistry. These structures offer additional vectors for chemical modification and introduce chirality at the sulfur center, expanding the chemical space accessible from sulfonamide-based precursors.
These explorations into the unconventional reactivity of sulfonamides are transforming them from terminal, static functional groups into dynamic and versatile intermediates for the synthesis of complex and diverse chemical structures.
Q & A
Q. What are the established synthetic routes for 4-(2-Methoxyethoxy)benzene-1-sulfonamide, and what key intermediates are involved?
The synthesis typically involves reacting a benzenesulfonyl chloride derivative with a methoxyethoxy-substituted benzene precursor. For example, analogous sulfonamide syntheses (e.g., 4-(1-hydroxyethyl)benzene-1-sulfonamide) use benzenesulfonyl chloride and a substituted alcohol under controlled conditions . In a related procedure, 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride was synthesized via a tert-butyl ester intermediate, highlighting the importance of protecting groups and stepwise functionalization . Key intermediates often include methoxyethoxy-substituted aromatic amines or alcohols, which are coupled to the sulfonamide core.
Q. Which analytical techniques are most effective for characterizing this compound?
Common techniques include:
- Liquid Chromatography-Mass Spectrometry (LCMS) for molecular weight confirmation (e.g., m/z 236 [M+H]+ observed in related sulfonamides) .
- High-Performance Liquid Chromatography (HPLC) for purity assessment (retention time: 0.83 minutes under specific conditions) .
- X-ray Crystallography to resolve crystal structures, as demonstrated for sulfonamide derivatives like 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide .
- Nuclear Magnetic Resonance (NMR) for structural elucidation of substituents (e.g., methoxyethoxy groups).
Q. What is the proposed mechanism of action for sulfonamide derivatives like this compound in biological systems?
Sulfonamides often act as enzyme inhibitors. For instance, they competitively inhibit dihydropteroate synthetase (critical for bacterial folate synthesis) or carbonic anhydrase isoforms . The methoxyethoxy group may enhance solubility or target binding, as seen in TRPM8 channel antagonists with similar substituents .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound's electronic properties and binding interactions?
Density Functional Theory (DFT) can model the compound’s electronic structure, optimizing geometries and predicting reactivity. For example, Becke’s hybrid functional (combining exact exchange and gradient corrections) achieves high accuracy in thermochemical calculations, which could validate the compound’s stability or interaction energies with enzymes . Molecular docking studies (e.g., for dual hCA/hCOX-2 inhibitors) can predict binding modes and guide structural modifications .
Q. What strategies can resolve contradictions in reported bioactivity data for sulfonamide derivatives?
Discrepancies may arise from assay conditions (e.g., pH, enzyme isoforms) or structural analogs. To address this:
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key parameters include:
- Catalysts : Acidic conditions (e.g., HCl/1,4-dioxane) for deprotection or coupling steps .
- Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature : Room-temperature stirring for sensitive reactions .
- Purification : Chromatography or recrystallization to remove byproducts (e.g., tert-butyl esters) .
Methodological Considerations
Q. What are the challenges in synthesizing and characterizing the methoxyethoxy substituent in this compound?
- Synthesis : The ether linkage (methoxyethoxy) requires careful protection-deprotection strategies to avoid side reactions.
- Characterization : NMR can distinguish between methoxy and ethoxy protons (δ ~3.3–4.0 ppm), while LCMS confirms molecular integrity .
Q. How does this compound compare structurally and functionally to other TRPM8 antagonists?
Unlike analogs with furan or thiazole rings (e.g., N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide) , the methoxyethoxy group may reduce steric hindrance, improving channel accessibility. Functional assays (e.g., calcium flux) are needed to validate this hypothesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
